molecular formula C16H12Cl2O2 B1391657 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1217250-82-2

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B1391657
CAS No.: 1217250-82-2
M. Wt: 307.2 g/mol
InChI Key: BYTKAPQQFIGGME-QPJJXVBHSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of similar compounds shows that they are not planar, with significant dihedral angles between the planes of the two rings. This structural property is crucial in understanding the molecular interactions and packing in the crystal lattice (Benmekhbi et al., 2009).

Spectroscopic Characterization

  • Spectroscopic techniques like FT-IR, UV–visible, and NMR have been used to characterize similar molecules. These methods provide insights into the molecular structure and functional groups present in the compound (Sadgir et al., 2020).

Antimicrobial Activity

  • Some chalcone derivatives have been found to possess moderate antimicrobial activity against selected pathogens. This suggests potential applications of these compounds in the development of antimicrobial agents (Sadgir et al., 2020).

Optical and Electronic Properties

  • Chalcone derivatives demonstrate interesting optical properties, such as significant red-shifts in fluorescence, due to charge-transfer interactions. These properties are important for potential applications in optoelectronic materials (Zhao et al., 2017).

  • Nonlinear optical (NLO) properties of chalcone derivatives are significant, making them suitable for use in semiconductor devices and optical limiting applications (Shkir et al., 2019).

Antioxidant Activity

  • Certain chalcone derivatives exhibit antioxidant activity, with some showing stronger effects than others depending on the functional groups present. This aspect is relevant for potential therapeutic or preservative uses (Sulpizio et al., 2016).

Crystal Engineering and Drug Design

  • The ability to form different molecular conformations and intermolecular interactions, as seen in the crystal structures of similar compounds, suggests potential for these molecules in crystal engineering and drug design (Salian et al., 2018).

  • The structural and electronic properties of similar compounds have been studied using computational methods, providing insights for drug design and material science applications (Adole et al., 2020).

Future Directions

The synthesized compound was screened for antimicrobial activity and it showed moderate antimicrobial activity . This suggests potential future directions for the use of this compound in the development of antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,5-dichlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve 3,5-dichlorobenzaldehyde and 4-methoxyacetophenone in ethanol.
  • Add a catalytic amount of sodium hydroxide solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and pour it into ice-cold water.
  • Collect the precipitate by filtration and recrystallize from ethanol to obtain the pure product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

**

Properties

IUPAC Name

(E)-1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-10H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTKAPQQFIGGME-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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